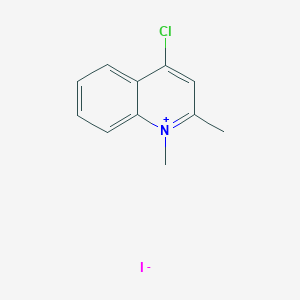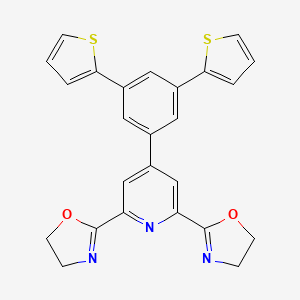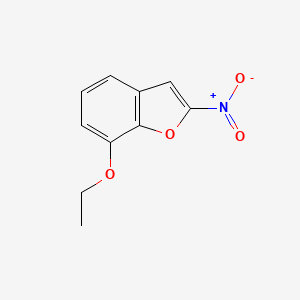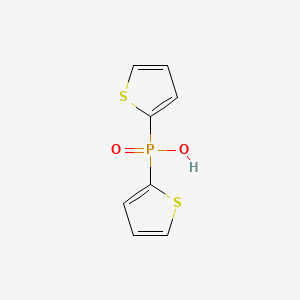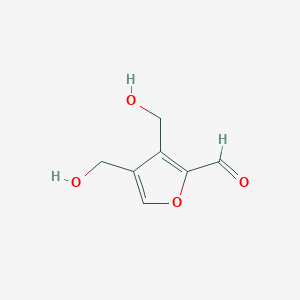
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate is a compound belonging to the isoxazole family, which is a five-membered heterocyclic moiety containing one oxygen and one nitrogen atom at adjacent positions. Isoxazoles are known for their significant biological activities and are commonly found in many commercially available drugs
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of isoxazole derivatives, including Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate, often involves the (3 + 2) cycloaddition reaction. This reaction typically employs alkynes and nitrile oxides as reactants. The reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .
Industrial Production Methods
Industrial production methods for isoxazole derivatives focus on optimizing reaction conditions to achieve high yields and purity. The use of catalysts, temperature control, and reaction time are critical factors in scaling up the synthesis process. For instance, the reaction of compound 26 with alkynes in the presence of 18-crown-6 catalyst, potassium carbonate, and 4-toluenesulfonyl chloride at 80°C for 8–10 hours results in the formation of isoxazole-linked glyco-conjugates .
化学反应分析
Types of Reactions
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: Conversion of propargylamines to oximes followed by intramolecular cyclization to form isoxazoles.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: Substitution reactions involving nucleophiles or electrophiles can introduce new functional groups to the isoxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include copper (I) chloride, tert-butyl nitrite, and isoamyl nitrite. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome .
Major Products
The major products formed from these reactions are various substituted isoxazoles, which can exhibit different biological activities depending on the nature of the substituents .
科学研究应用
Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various biological targets, such as enzymes and receptors, modulating their activity. The exact mechanism can vary depending on the specific structure of the compound and the biological system being studied .
相似化合物的比较
Similar Compounds
Similar compounds to Ethyl 3-amino-4-(ethylamino)isoxazole-5-carboxylate include other isoxazole derivatives, such as:
- Ethyl 5-amino-4-(4-bromophenyl)isoxazole-3-carboxylate
- 2-(5-methyl-3-(4-chloro/trifluoromethylphenyl)isoxazol-4-yl)-5-arylamino-1,3,4-oxadiazoles
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which can impart distinct biological activities and chemical reactivity compared to other isoxazole derivatives .
属性
分子式 |
C8H13N3O3 |
|---|---|
分子量 |
199.21 g/mol |
IUPAC 名称 |
ethyl 3-amino-4-(ethylamino)-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C8H13N3O3/c1-3-10-5-6(8(12)13-4-2)14-11-7(5)9/h10H,3-4H2,1-2H3,(H2,9,11) |
InChI 键 |
DYIFTDJDXFGEML-UHFFFAOYSA-N |
规范 SMILES |
CCNC1=C(ON=C1N)C(=O)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


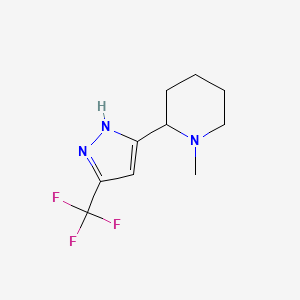
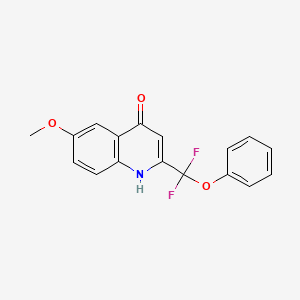
![4,9-Dimethoxy-5,8-dihydro-5,8-methanonaphtho[2,3-c]furan-1,3-dione](/img/structure/B12889747.png)
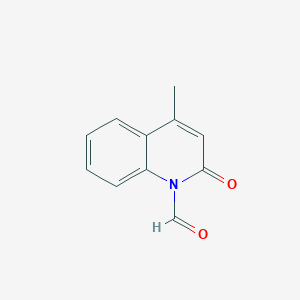


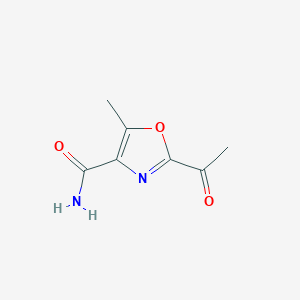
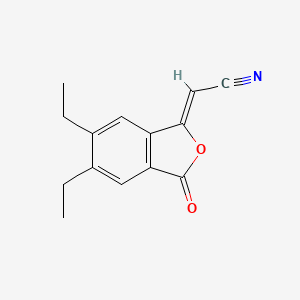
![N-(4-Aminobutyl)-N-[2-(phenylsulfanyl)ethyl]isoquinoline-5-sulfonamide](/img/structure/B12889808.png)
